molecular formula C18H22 B12545490 1-Ethenyl-5-hexylnaphthalene CAS No. 154588-60-0

1-Ethenyl-5-hexylnaphthalene

Cat. No.: B12545490
CAS No.: 154588-60-0
M. Wt: 238.4 g/mol
InChI Key: OIEANVCCDIRIDJ-UHFFFAOYSA-N
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Description

1-Ethenyl-5-hexylnaphthalene is an organic compound with the molecular formula C18H22 It is characterized by a naphthalene ring substituted with an ethenyl group at the first position and a hexyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-5-hexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides, followed by a Heck reaction to introduce the ethenyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine under inert atmospheres to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and Heck coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-5-hexylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

1-Ethenyl-5-hexylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-5-hexylnaphthalene involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, while the naphthalene ring can interact with aromatic systems in biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Ethynylnaphthalene: Similar structure but with an ethynyl group instead of an ethenyl group.

    1-Hexylnaphthalene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    5-Ethylnaphthalene: Similar but with an ethyl group instead of a hexyl group.

Uniqueness: 1-Ethenyl-5-hexylnaphthalene is unique due to the presence of both the ethenyl and hexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

154588-60-0

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-ethenyl-5-hexylnaphthalene

InChI

InChI=1S/C18H22/c1-3-5-6-7-10-16-12-9-13-17-15(4-2)11-8-14-18(16)17/h4,8-9,11-14H,2-3,5-7,10H2,1H3

InChI Key

OIEANVCCDIRIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C2C=CC=C(C2=CC=C1)C=C

Origin of Product

United States

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